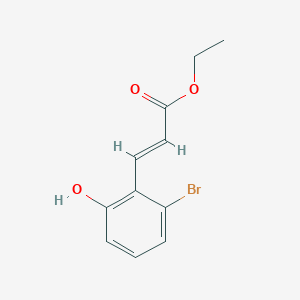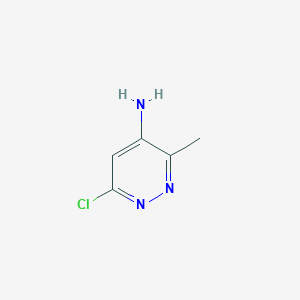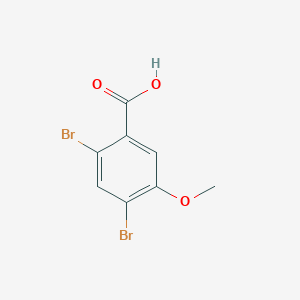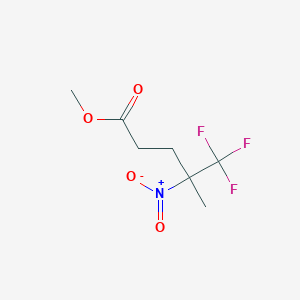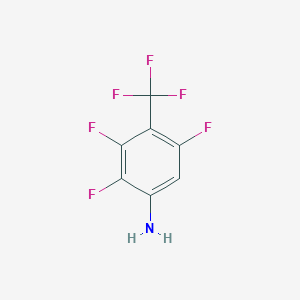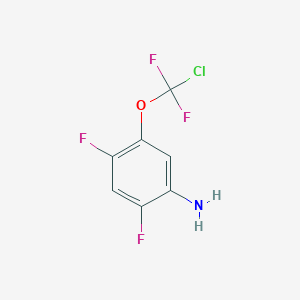
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline (5-CDFA) is an organic compound with the molecular formula C7H5ClF3NO. It is a colorless, volatile liquid that is used as an intermediate in the synthesis of organic compounds. 5-CDFA is a versatile compound with a wide range of applications in the field of organic chemistry. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 5-CDFA is also used in the synthesis of polymers and dyes.
Wirkmechanismus
The mechanism of the reaction of 4-chloro-2,6-difluoroaniline with chlorodifluoromethane to form 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is believed to involve a nucleophilic substitution reaction. The chlorine atom of the 4-chloro-2,6-difluoroaniline acts as a nucleophile, attacking the carbon atom of the chlorodifluoromethane. The reaction is believed to occur in two steps, with the first step involving the formation of an intermediate and the second step involving the formation of the final product.
Biochemical and Physiological Effects
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial activity against Gram-positive bacteria and some antiviral activity against the hepatitis C virus. It has also been shown to have some anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline in lab experiments is its versatility. It can be used in a wide range of reactions, from the synthesis of pharmaceuticals to the synthesis of polymers and dyes. It is also relatively easy to synthesize from readily available starting materials. The main limitation of 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is its volatility, which makes it difficult to store and handle.
Zukünftige Richtungen
The future of 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is promising and there are many potential applications that can be explored. One potential application is in the field of drug delivery, as 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could be used to modify existing drugs to make them more effective. Another potential application is in the field of nanotechnology, as 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could be used to modify nanoparticles for drug delivery or other purposes. 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could also be used in the synthesis of novel materials, such as polymers and dyes. Finally, 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline could be used in the synthesis of new drugs, agrochemicals, and other specialty chemicals.
Synthesemethoden
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline can be synthesized from readily available starting materials. The most common method is the reaction of 4-chloro-2,6-difluoroaniline with chlorodifluoromethane in the presence of a base such as sodium or potassium hydroxide. The reaction takes place at elevated temperatures (90-110°C) and yields 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline in high yields. The reaction can also be carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is a useful reagent in the synthesis of various organic compounds. It has been used in the synthesis of dyes, polymers, and pharmaceuticals. In the field of medicinal chemistry, 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline has been used in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline has also been used in the synthesis of agrochemicals and other specialty chemicals.
Eigenschaften
IUPAC Name |
5-[chloro(difluoro)methoxy]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO/c8-7(11,12)14-6-2-5(13)3(9)1-4(6)10/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRUZFGFLAOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)Cl)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)

